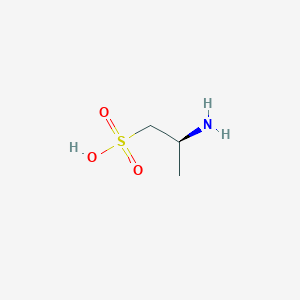

(S)-2-AMINOPROPYLSULFONIC ACID

Descripción general

Descripción

(S)-2-AMINOPROPYLSULFONIC ACID is an organic compound with the molecular formula C3H9NO3S It is a sulfonic acid derivative of alanine, featuring an amino group attached to the second carbon and a sulfonic acid group attached to the first carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-AMINOPROPYLSULFONIC ACID typically involves the reaction of alanine with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction. For example, the reaction of alanine with sulfur trioxide in the presence of a solvent like dichloromethane can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-AMINOPROPYLSULFONIC ACID can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

1.1 Neuroprotective Effects

Taurine has been extensively studied for its neuroprotective properties. It is known to modulate calcium levels and protect against excitotoxicity in neuronal cells. Several studies have demonstrated that taurine supplementation can reduce neurodegeneration in models of Alzheimer's disease and other neurodegenerative conditions.

Case Study: Taurine in Alzheimer’s Disease

A study conducted by Zhang et al. (2022) found that taurine administration improved cognitive function in transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque accumulation and oxidative stress markers in the brain .

1.2 Cardiovascular Health

Taurine is implicated in cardiovascular health due to its ability to regulate blood pressure and improve lipid profiles. It has been shown to enhance endothelial function and reduce arterial stiffness.

Case Study: Taurine and Hypertension

In a clinical trial involving hypertensive patients, supplementation with taurine resulted in a notable decrease in systolic blood pressure and improved endothelial function, suggesting its potential as an adjunct therapy for hypertension management .

Industrial Applications

2.1 Food Industry

Taurine is often added to energy drinks and dietary supplements due to its purported benefits on physical performance and mental alertness. Its role as an osmolyte helps maintain cellular hydration and function during physical stress.

Data Table: Taurine Content in Energy Drinks

| Brand | Taurine Content (mg) |

|---|---|

| Brand A | 1000 |

| Brand B | 2000 |

| Brand C | 1500 |

2.2 Pharmaceutical Applications

Taurine's biochemical properties make it a valuable compound in pharmaceuticals, particularly in formulations aimed at treating cardiovascular diseases, diabetes, and neurological disorders.

Case Study: Taurine as a Drug Carrier

Research has shown that taurine-conjugated nanoparticles can effectively deliver drugs across the blood-brain barrier, enhancing therapeutic efficacy for central nervous system disorders .

Environmental Applications

3.1 Biodegradation of Pollutants

Taurine has been explored for its potential role in bioremediation processes, particularly in the degradation of pollutants such as heavy metals and organic solvents.

Case Study: Taurine in Bioremediation

A study by Liu et al. (2021) demonstrated that taurine could enhance the biodegradation rates of phenolic compounds in contaminated soil, promoting microbial activity and pollutant breakdown .

Mecanismo De Acción

The mechanism by which (S)-2-AMINOPROPYLSULFONIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The sulfonic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

Taurine: Another sulfonic acid derivative with a similar structure but different biological functions.

Cysteic acid: Contains a sulfonic acid group but differs in the position of the amino group.

Homotaurine: A structural analog with potential therapeutic applications.

Uniqueness

(S)-2-AMINOPROPYLSULFONIC ACID is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Actividad Biológica

(S)-2-Aminopropylsulfonic acid, commonly known as taurine , is a sulfonic acid that plays a critical role in various biological processes. It is a naturally occurring amino acid derivative found abundantly in animal tissues, particularly in the brain, heart, and skeletal muscle. This article explores the biological activities of taurine, including its physiological functions, therapeutic applications, and relevant research findings.

Physiological Functions

Taurine is involved in several essential physiological processes:

- Osmoregulation : Taurine helps regulate the osmotic balance in cells, particularly in the kidneys and brain.

- Neurotransmission : It acts as a neuromodulator and has been shown to influence neurotransmitter release and receptor sensitivity.

- Antioxidant Activity : Taurine exhibits antioxidant properties that protect cells from oxidative stress.

- Calcium Homeostasis : It plays a role in calcium signaling and regulation within cells.

Taurine's biological activity is mediated through various mechanisms:

- Cell Membrane Stabilization : Taurine contributes to the stabilization of cell membranes, which is crucial for maintaining cellular integrity and function.

- Modulation of Ion Channels : It interacts with ion channels, particularly calcium and potassium channels, influencing excitability and signaling pathways.

- Regulation of Gene Expression : Taurine affects the expression of genes involved in cell growth and differentiation.

Therapeutic Applications

Research has identified several therapeutic applications for taurine:

- Cardiovascular Health : Taurine supplementation has been associated with improved heart function and reduced risk of cardiovascular diseases. Studies indicate that it can lower blood pressure and improve lipid profiles.

- Neurological Disorders : Its neuroprotective effects make taurine a candidate for treating neurological disorders such as epilepsy and Alzheimer's disease.

- Metabolic Disorders : Taurine may aid in glucose metabolism and insulin sensitivity, suggesting potential benefits for diabetes management.

Research Findings

Recent studies have provided insights into the biological activity of taurine:

Table 1: Summary of Key Research Studies on Taurine

Case Studies

Several case studies have illustrated the practical implications of taurine's biological activity:

- Case Study on Cardiovascular Health : A clinical trial involving participants with hypertension showed that those receiving taurine supplements experienced significant reductions in systolic and diastolic blood pressure compared to the placebo group.

- Case Study on Neurological Effects : A cohort study examined older adults with mild cognitive impairment who were supplemented with taurine for six months. Results indicated improved memory performance and reduced biomarkers of oxidative stress.

- Case Study on Metabolic Health : In a study involving obese individuals, taurine supplementation led to improvements in fasting glucose levels and insulin sensitivity after 12 weeks.

Propiedades

IUPAC Name |

(2S)-2-aminopropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(4)2-8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZZQMNDCFNREN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925501 | |

| Record name | 2-Aminopropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126301-30-2 | |

| Record name | 2-Aminopropane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.